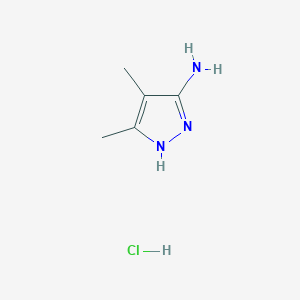![molecular formula C23H15Cl2F3N2O3 B2531124 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-89-8](/img/structure/B2531124.png)
5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including medicinal chemistry. The presence of the 2,4-dichlorobenzyl and trifluoromethylbenzyl groups suggests that this compound could exhibit unique physical, chemical, and biological characteristics .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several methods. One common approach is the reaction of benzoylhydrazine with potassium isopropylxanthate in isopropyl alcohol, as seen in the preparation of similar compounds . Another method involves the cycloaddition of nitrile oxides to suitable precursors followed by hydrolysis . Additionally, the reaction between potassium ethoxide and amino-substituted furazans can lead to oxadiazole derivatives . The specific synthesis route for the compound is not detailed in the provided papers, but these methods offer insight into possible synthetic pathways.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, electronic structure, and the identification of functional groups present in the compound. The exact structure of the compound would likely be elucidated using a combination of these methods.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo a variety of chemical reactions. They can be used as precursors for the synthesis of N-alkyl amidines , and they can react with secondary amines in the presence of formaldehyde to yield aminomethyl derivatives . Additionally, they can be functionalized through reactions with acid chlorides or aromatic acids . The presence of electron-withdrawing groups such as the trifluoromethyl group could influence the reactivity of the compound, potentially making it a versatile intermediate for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The absorption and fluorescence spectra can be significantly affected by the nature of the substituents, as observed in spectral studies . The introduction of electron-withdrawing or electron-donating groups can lead to shifts in the absorbance and fluorescence spectra, which can be analyzed using TDDFT methods . The compound's solubility, melting point, and stability are also determined by its molecular structure and substituents.
Wissenschaftliche Forschungsanwendungen
New Access to Oxadiazine Derivatives
1,4-Disubstituted thiosemicarbazides reacted with ethenetetracarbonitrile to form various 1,3,4-thiadiazoles and oxadiazoles, showcasing the versatility of oxadiazole derivatives in synthesizing new compounds with potential applications in materials science and pharmaceuticals (Hassan et al., 2005).
Novel Condensing Agents
The synthesis of 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] demonstrated the utility of oxadiazole derivatives as condensing agents for creating a wide range of compounds, including polyamides and polyureas, indicating their importance in polymer chemistry (Saegusa et al., 1989).
Photoluminescent Properties
A study on cholesteryl and methyl 1,3,4-oxadiazole derivatives revealed their cholesteric and nematic/smectic A mesophases, along with strong blue fluorescence emissions, suggesting their potential in developing new photoluminescent materials for optical and electronic applications (Han et al., 2010).
Ring Transformation Studies
Research on the synthesis and ring transformation of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives into triazolidine-dione derivatives highlighted the synthetic flexibility of oxadiazole compounds, which could be leveraged in medicinal chemistry for the development of novel therapeutic agents (Milcent et al., 1989).
Crystal Structures and Electroluminescence
The crystal structures of compounds containing 1,3,4-oxadiazole units were determined, showing significant photoluminescence and potential for use in organic light-emitting diodes (OLEDs), underscoring the importance of oxadiazole derivatives in the field of materials science and electronics (Yu et al., 2002).
Eigenschaften
IUPAC Name |
5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2O3/c24-18-8-3-16(20(25)11-18)13-32-19-9-4-15(5-10-19)21-29-30(22(31)33-21)12-14-1-6-17(7-2-14)23(26,27)28/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOZBKQVWOYKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)OC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)



